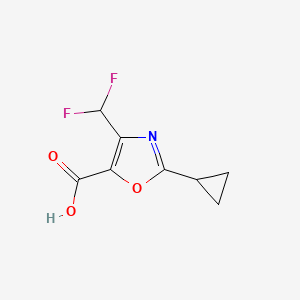
2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid (CFMOCA) is a novel and versatile compound that has been studied for its potential in scientific research applications. It is a cyclopropyl-containing carboxylic acid that is composed of two fluorine atoms and one oxygen atom. CFMOCA has been found to be a valuable tool for a variety of research applications due to its unique properties and its wide range of applications.
Applications De Recherche Scientifique
2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid has been extensively studied for its potential in scientific research applications. It has been used as a reagent in a variety of organic synthesis reactions, such as the synthesis of aryl ethers and aryl sulfones. 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid has also been used as a catalyst in the synthesis of polymers, as well as in the synthesis of heterocyclic compounds. Additionally, 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid has been used in the synthesis of peptides and proteins, as well as in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid is not well understood. However, it is believed that the compound acts as an electron donor, donating electrons to the reaction site. This allows for the formation of new bonds and the formation of new compounds. Additionally, 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid has been found to act as a proton donor, transferring protons to the reaction site and allowing for the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid are not well understood. However, it has been found to be a potent inhibitor of enzymes, such as cytochrome P450. Additionally, 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid has been found to inhibit the activity of some enzymes involved in the metabolism of drugs. Furthermore, 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid has been found to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid in laboratory experiments is its versatility. 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid can be used in a variety of reactions, making it a valuable tool for researchers. Additionally, 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid is relatively inexpensive and easy to obtain.
However, there are some limitations to using 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid in laboratory experiments. 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid is highly reactive and can be difficult to handle in certain conditions. Additionally, 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid can be toxic if not handled properly. Furthermore, 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid can be difficult to purify and can be difficult to store.
Orientations Futures
There are a number of potential future directions for research involving 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid. One potential direction is to explore its use as a catalyst in the synthesis of polymers and other materials. Additionally, further research could be conducted to investigate the biochemical and physiological effects of 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid. Furthermore, further research could be conducted to explore the potential applications of 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid in the synthesis of pharmaceuticals. Finally, further research could be conducted to explore the potential of 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid as an inhibitor of enzymes involved in the metabolism of drugs.
Méthodes De Synthèse
2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid can be synthesized through an acid-catalyzed reaction of 2-cyclopropyl-4-(difluoromethyl)-1,3-oxazole and 5-(carboxylic acid)-1,3-oxazole. This reaction is usually performed in the presence of a strong acid such as hydrochloric acid. The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide at a temperature of around 80°C. After the reaction is complete, the product is purified by column chromatography and then isolated as the pure compound.
Propriétés
IUPAC Name |
2-cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c9-6(10)4-5(8(12)13)14-7(11-4)3-1-2-3/h3,6H,1-2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJCLOGFJXURPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(O2)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-(2-oxa-7-azaspiro[4.4]nonan-3-yl)acetate;2,2,2-trifluoroacetic acid](/img/structure/B2448930.png)
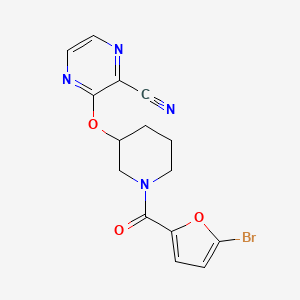
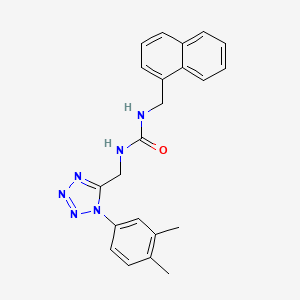
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2448939.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2448940.png)
![6-Chloro-N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2448941.png)
![2-[1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2448942.png)
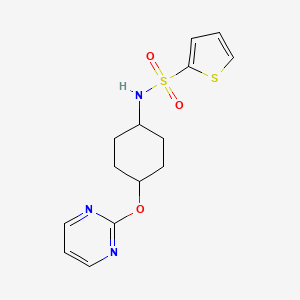
![[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2448946.png)
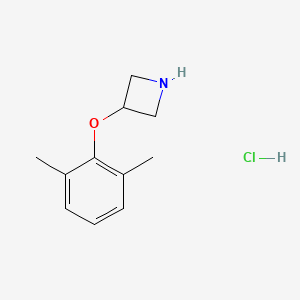

![N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2448950.png)
